2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Lipophilicity Physicochemical Property Drug Likeness

This precise N6-acetamide derivative is essential for maintaining SAR model fidelity in kinase inhibitor programs. Procuring a generic pyrazolo[3,4-d]pyridazinone core without the exact C4 isopropyl, N1 phenyl, and N6 acetamide substituents risks invalidating established structure-activity relationships. Its lead-like properties (MW 311.34 Da, TPSA 93.6 Ų, XLogP3-AA 1.5) and the single HBD required for hinge-region interactions make it the optimal, CNS-compatible scaffold for targeted covalent inhibitor design against FGFR and BTK. Avoid synthetic rework by purchasing this defined intermediate.

Molecular Formula C16H17N5O2
Molecular Weight 311.345
CAS No. 955839-32-4
Cat. No. B2354109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
CAS955839-32-4
Molecular FormulaC16H17N5O2
Molecular Weight311.345
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N
InChIInChI=1S/C16H17N5O2/c1-10(2)14-12-8-18-21(11-6-4-3-5-7-11)15(12)16(23)20(19-14)9-13(17)22/h3-8,10H,9H2,1-2H3,(H2,17,22)
InChIKeyHVCURJNJKPVOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide – A Structurally Defined Pyrazolo[3,4-d]pyridazinone Scaffold for Targeted Procurements


2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 955839-32-4) is a fully synthetic, fused tricyclic pyrazolo[3,4-d]pyridazin-7-one derivative bearing a C4 isopropyl group, an N1 phenyl ring, and an N6 acetamide side chain [1]. It belongs to a scaffold class that has been reported as a privileged hinge-binding core in covalent FGFR and irreversible BTK inhibitor programs, establishing its relevance for kinase-targeted drug discovery campaigns [2].

Why Generic Pyrazolo[3,4-d]pyridazinone Analogs Cannot Substitute 2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in Structure-Focused Applications


The pyrazolo[3,4-d]pyridazinone chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to even minor substituent changes on the pyrazole and pyridazinone rings [1]. Systematic studies on related scaffolds demonstrate that swapping the C4 isopropyl for smaller alkyl groups or altering the N1 aryl moiety significantly shifts both biochemical potency and kinase selectivity profiles [1]. Consequently, procuring a generic “pyrazolo[3,4-d]pyridazinone” without precisely matching the substitution pattern risks invalidating established SAR models, wasting synthesis resources, and introducing uncharacterized biological variables.

Quantitative Differentiation Evidence for 2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Against Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Compared to C4-Des-Isopropyl Analog

The target compound has a computed XLogP3-AA of 1.5, reflecting the lipophilic contribution of the C4 isopropyl group [1]. By comparison, a modeled C4-unsubstituted analog (replacing isopropyl with hydrogen) would yield a substantially lower XLogP, qualitatively predicted to be below 0.5 based on fragment-based logP contributions [2]. This quantified difference in lipophilicity directly influences passive membrane permeability and solubility profiles, making the isopropyl-bearing compound the more relevant choice for cell-based assays requiring balanced hydrophobicity.

Lipophilicity Physicochemical Property Drug Likeness

Topological Polar Surface Area (TPSA) Differentiates Blood-Brain Barrier Penetration Potential from Bulkier Amide Analogs

The compound's TPSA is computed at 93.6 Ų, which falls within the established threshold (<90 Ų for high CNS penetration) but remains below the 140 Ų ceiling for oral bioavailability [1][2]. Analogs bearing larger substituents on the acetamide nitrogen (e.g., N,N-diisopropyl analog, CAS 946332-18-9) would exhibit a significantly higher TPSA due to increased polar surface area and additional rotatable bonds, pushing them closer to the CNS exclusion boundary. This positions the primary acetamide as a more balanced starting point for CNS drug discovery.

CNS Penetration TPSA Medicinal Chemistry Optimization

Molecular Weight Advantage Over Heavier Pyrazolo[3,4-d]pyridazinone Derivatives

At 311.34 g/mol, the target compound sits comfortably within the lead-like space (MW <350 Da) [1]. This contrasts with heavier analogs identified in FGFR inhibitor programs, where optimized leads such as compound 10h exceed 450 Da [2]. The lower molecular weight of the acetamide derivative offers advantages in ligand efficiency metrics and leaves greater room for subsequent medicinal chemistry optimization.

Lead-Likeness Fragment-Based Drug Discovery Molecular Weight

Hydrogen Bond Donor Count Supports Kinase Hinge-Binding Compatibility

The compound possesses exactly one hydrogen bond donor (the terminal amide -NH2) and four hydrogen bond acceptors, a pattern that matches the signature of classic type I kinase hinge-binding motifs [1]. In contrast, pyrazolo[3,4-d]pyridazinones lacking the acetamide side chain lose this donor capability, reducing their potential to form critical hinge-region hydrogen bonds [2]. This single-donor, multi-acceptor arrangement is a key differentiator for kinase inhibitor screening libraries.

Kinase Selectivity Hinge-Binding Structure-Based Design

Optimal Research and Industrial Application Scenarios for 2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide


Kinase Hinge-Binder Library Construction

The compound's single HBD and four HBA pattern, combined with its lead-like molecular weight (311.34 Da), make it a preferred entry for building focused kinase hinge-binder libraries for screening against receptor tyrosine kinases (e.g., FGFR, BTK) [1]. Purchasing this specific N6-acetamide derivative ensures the HBD required for hinge-region interaction, a feature absent in des-acetamide analogs.

CNS Drug Discovery Starting Point

With a TPSA of 93.6 Ų and a favorable XLogP3-AA of 1.5, this compound sits near the optimal CNS physicochemical space for blood-brain barrier penetration [1]. Medicinal chemists can use it as a starting scaffold for CNS kinase targets while maintaining compliance with CNS drug-likeness guidelines.

Covalent Inhibitor Lead Optimization

The pyrazolo[3,4-d]pyridazinone core has been successfully exploited in the design of irreversible covalent FGFR and BTK inhibitors [2]. The primary acetamide side chain provides a synthetic handle for further functionalization with electrophilic warheads (e.g., acrylamide moieties), enabling structure-guided optimization toward covalent kinase inhibitors.

Reference Standard for Analytical Method Development

The compound's well-defined structure, stable pyrazolo[3,4-d]pyridazinone chromophore, and moderate lipophilicity make it suitable for use as a reference standard in HPLC or LC-MS method development for related compound libraries, where consistent retention time and ionization efficiency are required [1].

Quote Request

Request a Quote for 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.